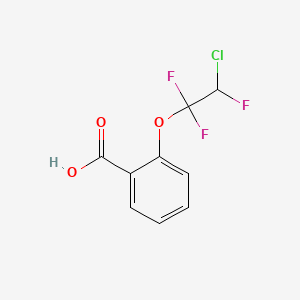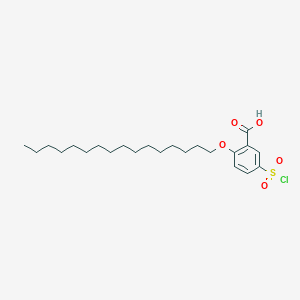
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure ist eine chemische Verbindung mit der Summenformel C9H6ClF3O3 und einem Molekulargewicht von 254,59 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Benzoesäurekern beinhaltet, der mit einer 2-(2-Chlor-1,1,2-trifluorethoxy)gruppe substituiert ist. Sie wird aufgrund ihrer besonderen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Die Synthese von 2-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode beinhaltet die Reaktion von 2,4-Dinitrochlorbenzol mit Trifluorethanol, um 2,4-Dinitrochlorbenzol-Trifluorethanoether zu bilden. Dieser Zwischenprodukt wird dann mit Methansulfonylchlorid umgesetzt, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden können variieren, beinhalten aber in der Regel ähnliche Reaktionsschritte mit optimierten Bedingungen für die großtechnische Synthese.
Analyse Chemischer Reaktionen
2-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Chlorgruppe an nucleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Sie kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, die zur Bildung verschiedener Produkte führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen starke Säuren, Basen und Oxidations- oder Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Es wird bei der Herstellung von Agrochemikalien, Pharmazeutika und anderen Industrieprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- 2-(2-Chlor-1,1,2-trifluorethylthio)benzoesäure
- 4-(2-Chlor-1,1,2-trifluorethoxy)benzoesäure
- Methyl-2-(2-Chlor-1,1,2-trifluorethoxy)benzoat
- Methyl-4-(2-Chlor-1,1,2-trifluorethoxy)benzoat
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen Substituenten und funktionellen Gruppen, was zu Variationen in ihren chemischen Eigenschaften und Anwendungen führt.
Eigenschaften
CAS-Nummer |
395-85-7 |
|---|---|
Molekularformel |
C9H6ClF3O3 |
Molekulargewicht |
254.59 g/mol |
IUPAC-Name |
2-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) |
InChI-Schlüssel |
OLWDZRPAHRSXRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)




![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)


